N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5,6-dihydro-1,4-dioxin moiety at position 5 and a 4-[methyl(phenyl)sulfamoyl]benzamide group at position 2. This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or receptor modulation, though specific pharmacological data remain underexplored in the literature .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c1-24(15-5-3-2-4-6-15)31(26,27)16-9-7-14(8-10-16)18(25)21-20-23-22-19(30-20)17-13-28-11-12-29-17/h2-10,13H,11-12H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIQQUGHKMADQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the 5,6-dihydro-1,4-dioxin ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Synthesis of the 1,3,4-oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the oxadiazole and dioxin rings: This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the sulfonamide group: This can be achieved by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Final coupling with benzamide: The final step involves the coupling of the sulfonamide intermediate with benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxin ring can lead to the formation of quinones, while reduction of the oxadiazole ring can yield amines or other heterocycles.
Scientific Research Applications
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadia
Biological Activity
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound consists of a 1,3,4-oxadiazole ring fused with a 1,4-dioxin moiety and a sulfamoyl benzamide group. The synthesis typically involves the cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole ring and subsequent reactions to introduce the dioxin structure.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial activity. For instance:
- A study demonstrated that derivatives of oxadiazoles showed significant inhibition against various bacterial strains, suggesting that modifications to the oxadiazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Case Study 1 : In vitro tests revealed that similar oxadiazole derivatives exhibited IC50 values ranging from 0.67 µM to 1.18 µM against various cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) cells. These values indicate potent anticancer effects compared to standard chemotherapeutics .
- Case Study 2 : Another study focused on a related compound which demonstrated selective cytotoxicity towards prostate (PC-3) and colon (HCT-116) cancer cell lines with IC50 values of 0.80 µM and 0.87 µM respectively .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis:
- Anticancer Mechanism : It is hypothesized that the compound may induce apoptosis through the activation of caspase pathways or by inhibiting key signaling pathways involved in cancer cell survival.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Similar Compound A | Thiadiazole variant | Moderate | Low |
| Similar Compound B | Triazole variant | High (IC50 < 0.5 µM) | Moderate |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally analogous molecules from the literature:
Key Observations :
- The target compound’s 5,6-dihydro-1,4-dioxin substituent distinguishes it from analogs with fused benzodioxin systems (e.g., the 2,3-dihydro-1,4-benzodioxin in ), which may alter electronic properties and steric bulk.
- Derivatives with benzooxazinone cores (e.g., ) exhibit lower molecular weights but lack sulfonamide functionalities, which are critical for solubility and target engagement in the target compound.
Hypothetical Bioactivity and Binding Interactions
While direct pharmacological data for the target compound are unavailable, insights can be inferred from structural analogs and computational studies:
- Sulfonamide Groups : The methyl(phenyl)sulfamoyl moiety may enhance binding to enzymes like carbonic anhydrase or kinases via hydrogen bonding and hydrophobic interactions, as seen in sulfonamide-containing drugs .
- Oxadiazole Core : The 1,3,4-oxadiazole ring’s rigidity and hydrogen-bond acceptor properties are critical for interactions with hydrophobic enzyme pockets, as demonstrated in Glide XP docking studies .
- Dihydrodioxin vs. Benzodioxin : The target’s 5,6-dihydro-1,4-dioxin may confer improved metabolic stability compared to fused benzodioxin systems, which are prone to oxidative degradation .
Physicochemical Properties
- LogP and Solubility : The target compound’s methyl(phenyl)sulfamoyl group likely increases hydrophilicity (lower LogP) compared to the 4-methylpiperidinyl sulfonyl analog in , which has a more lipophilic piperidine ring.
- Thermal Stability : Oxadiazole derivatives with electron-withdrawing groups (e.g., sulfonamides) generally exhibit higher thermal stability, as evidenced by melting points >200°C in related compounds .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical?
The compound is synthesized via multi-step organic reactions, typically involving:
- Cyclization of hydrazides with carboxylic acids to form the 1,3,4-oxadiazole ring .
- Sulfonylation of the benzamide core using sulfamoyl chlorides under anhydrous conditions .
- Coupling reactions (e.g., EDC/HOBt-mediated) to link heterocyclic moieties . Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (often 60–80°C), and purification via column chromatography or recrystallization .
Q. Which functional groups dominate its chemical reactivity and biological activity?
The compound’s reactivity is driven by:
- 1,3,4-Oxadiazole ring : Prone to nucleophilic substitution and redox reactions .
- Sulfamoyl group : Participates in hydrogen bonding and enzyme inhibition .
- Dihydrodioxin moiety : Enhances lipophilicity and membrane permeability . These groups collectively influence its antimicrobial and anticancer potential .
Q. What analytical techniques are used to confirm its structural integrity and purity?
Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- HPLC for purity assessment (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability for structure-activity studies?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .
- Flow chemistry : Continuous reactors improve reaction control and reduce side products .
- Solvent optimization : Tetrahydrofuran (THF) or acetonitrile may improve cyclization kinetics . Yield improvements (from ~40% to >70%) have been reported using microwave-assisted synthesis .
Q. What strategies address contradictions in reported biological activity data?
- Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity) .
- Theoretical modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like EGFR or topoisomerase II .
- Meta-analysis : Cross-referencing data from PubChem and ChEMBL databases resolves discrepancies in antimicrobial efficacy .
Q. How do structural modifications impact its pharmacokinetic profile?
- Substituent effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
